molecular formula C11H9BrF3NO B1529419 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1412417-17-4

3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B1529419
CAS No.: 1412417-17-4
M. Wt: 308.09 g/mol
InChI Key: JZGPSOHIBDAEBK-UHFFFAOYSA-N
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Description

3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a pyrrolidin-2-one ring

Biochemical Analysis

Biochemical Properties

3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in downstream effects on cellular processes such as cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on biological processes. Toxicity studies have highlighted the importance of careful dosage regulation to avoid harmful side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within specific tissues can impact its overall efficacy and toxicity. Studies have shown that it can accumulate in the liver and kidneys, which are primary sites for drug metabolism and excretion.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the following steps:

  • Bromination: The starting material, 2-(trifluoromethyl)phenylpyrrolidin-2-one, undergoes bromination to introduce the bromine atom at the 3-position.

  • Cyclization: The resulting intermediate is then subjected to cyclization conditions to form the pyrrolidin-2-one ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the bromination and cyclization steps.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different structural isomer.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Structural isomers without the bromine atom.

  • Substitution: Cyanide-substituted derivatives.

Scientific Research Applications

3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl groups with biological targets.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals with specific biological activities.

  • Industry: The compound is used in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to its combination of bromine and trifluoromethyl groups on the pyrrolidin-2-one ring. Similar compounds include:

  • 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one: Similar structure but with a fluorine atom instead of trifluoromethyl.

  • 3-Chloro-1-(2-(trifluoromethyl)phenyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine.

  • 1-(2-(Trifluoromethyl)phenyl)pyrrolidin-2-one: Lacks the bromine atom.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H9BrF3NO
  • Molecular Weight : 308.09 g/mol
  • CAS Number : 1412417-17-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidinone derivatives, including this compound. The compound has shown promising activity against various bacterial strains.

Pathogen MIC (μg/mL) Comparison
Methicillin-resistant Staphylococcus epidermidis (MRSE)8More potent than vancomycin (MIC 0.5–1)
Methicillin-susceptible Staphylococcus aureus (MSSA)0.125
Methicillin-resistant Staphylococcus aureus (MRSA)0.13–0.255

These results indicate that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The potential anticancer properties of pyrrolidinone derivatives have also been investigated. Studies indicate that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : In vitro tests showed that derivatives with a trifluoromethyl group exhibited increased potency compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group at the para-position significantly enhances the biological activity of compounds by improving their lipophilicity and binding affinity to target enzymes. SAR studies suggest that this modification leads to increased potency in inhibiting key biological pathways .

Therapeutic Applications

Given its promising biological activities, this compound has potential applications in:

  • Antibacterial Treatments : Targeting resistant bacterial infections.
  • Cancer Therapy : Developing new anticancer drugs based on its structure.

Properties

IUPAC Name

3-bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-8-5-6-16(10(8)17)9-4-2-1-3-7(9)11(13,14)15/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGPSOHIBDAEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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